molecular formula C10H20NO3S2 B13409622 CID 90475134

CID 90475134

Cat. No.: B13409622
M. Wt: 266.4 g/mol
InChI Key: DYBDAYFYLNWXCN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 90475134 is a compound registered in PubChem, a public chemical database. This absence limits a detailed introduction. To proceed, we hypothesize that this compound may belong to a broader class of compounds discussed in the evidence, such as oscillatoxin derivatives (), betulin-derived inhibitors (), or chemotherapeutic adjuvants (). For this analysis, we will focus on structurally and functionally analogous compounds from the evidence to establish a framework for comparison.

Properties

Molecular Formula

C10H20NO3S2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

DYBDAYFYLNWXCN-QMMMGPOBSA-N

Isomeric SMILES

CC1(C[C@H](C(N1[O])(C)C)CSS(=O)(=O)C)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 90475134 involves specific synthetic routes and reaction conditions. These methods typically include the use of commercially available reagents and solvents. The synthesis may involve multiple steps, including the formation of intermediates, purification processes, and final product isolation. Detailed information on the exact synthetic routes and reaction conditions can be found in relevant patents and scientific literature .

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to produce large quantities of the compound with high purity. This often involves optimizing reaction conditions, using cost-effective reagents, and implementing robust purification techniques. The industrial production process may also include quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 90475134 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

CID 90475134 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of materials, chemicals, or other products .

Mechanism of Action

The mechanism of action of CID 90475134 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with distinct methyl or functional group substitutions (Figure 1). Key differences include:

  • Oscillatoxin D (CID 101283546) : Contains a hydroxyl group at position C-30.
  • 30-Methyl-oscillatoxin D (CID 185389) : Methyl substitution at C-30 enhances hydrophobicity.
  • Oscillatoxin E (CID 156582093) and F (CID 156582092) : Feature additional epoxide or ketone groups, altering reactivity .
Table 1: Structural and Physicochemical Properties
Compound (CID) Molecular Formula Molecular Weight Key Functional Groups LogP<sup>*</sup> TPSA (Ų)
Oscillatoxin D (101283546) C₃₄H₅₄O₈ 602.80 Hydroxyl, ester 3.2 95.2
30-Methyl-oscillatoxin D (185389) C₃₅H₅₆O₈ 616.82 Methyl, ester 4.1 85.7
Oscillatoxin E (156582093) C₃₃H₅₂O₉ 616.77 Epoxide, ketone 2.8 112.3
Hypothetical CID 90475134

<sup>*</sup>LogP values estimated using XLOGP3 ().

Functional Analogs: Chemotherapeutic Adjuvants

, and 10 highlight compounds used to manage chemotherapy-induced diarrhea (CID), such as betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267). These triterpenoids modulate inflammatory pathways and reduce gastrointestinal toxicity.

Table 2: Functional Comparison of Betulin Derivatives
Compound (CID) Mechanism of Action Bioavailability Score<sup>†</sup> Clinical Efficacy (Diarrhea Reduction)
Betulin (72326) Anti-inflammatory via NF-κB inhibition 0.55 30–40% ()
3-O-Caffeoyl betulin (10153267) Enhanced solubility and activity 0.72 50–60% ()
Irbesartan (3749) Angiotensin II receptor blocker 0.85 20–25% ()

<sup>†</sup>Calculated using SwissADME ().

Pharmacokinetic and Toxicity Profiles

  • Betulinic acid (CID 64971) : High lipophilicity (LogP 6.7) limits aqueous solubility but improves BBB penetration ().
  • Ginkgolic acid 17:1 (CID 5469634): PAINS alerts (pan-assay interference) due to reactive alkylphenol groups ().

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 90475134?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . Ensure it adheres to SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and addresses gaps in existing literature (e.g., "How does this compound interact with [specific protein/enzyme] under varying pH conditions?"). Test the question’s feasibility through pilot studies or computational simulations .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial synthesis").

Prioritize primary sources (peer-reviewed journals) over reviews for original data .

Track citations using tools like Zotero to map knowledge gaps and contradictions .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodological Answer :

  • Clearly define variables (e.g., temperature, solvent purity) and controls (positive/negative controls for bioassays).
  • Document synthesis/purification steps in detail, including equipment specifications (e.g., HPLC column type) .
  • Validate methods using reference standards and include raw data in supplementary materials .

Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?

  • Methodological Answer :

  • For dose-response curves: Nonlinear regression (e.g., Hill equation) with software like GraphPad Prism .
  • For comparative studies: ANOVA with post-hoc tests (Tukey’s HSD) to account for multiple comparisons .
  • Report effect sizes and confidence intervals to avoid overinterpreting p-values .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

  • Methodological Answer :

  • Conduct meta-analyses to identify methodological inconsistencies (e.g., cell line variability, assay sensitivity) .
  • Use orthogonal validation techniques (e.g., CRISPR knockout + enzymatic assays) to confirm hypotheses .
  • Apply Bayesian statistics to quantify uncertainty in conflicting results .

Q. How to optimize experimental protocols for this compound in interdisciplinary studies (e.g., chemistry + computational biology)?

  • Methodological Answer :

  • Integrate molecular docking simulations (AutoDock Vina) with wet-lab validation to predict binding affinities .
  • Standardize data formats (e.g., SMILES for chemical structures, FASTA for protein sequences) to enable cross-disciplinary reproducibility .
  • Use mixed-methods frameworks (e.g., QUAN-QUAL) to triangulate findings .

Q. What strategies ensure longitudinal stability of this compound in in vivo studies?

  • Methodological Answer :

  • Monitor degradation pathways via LC-MS/MS under simulated physiological conditions .
  • Implement staggered sampling intervals to account for metabolic half-life variability .
  • Use stability-indicating assays (e.g., forced degradation studies) to validate storage conditions .

Q. How to address ethical considerations in studies involving this compound?

  • Methodological Answer :

  • Obtain institutional review board (IRB) approval for animal/human trials, emphasizing 3R principles (Replacement, Reduction, Refinement) .
  • Disclose conflicts of interest (e.g., funding sources) in publications .
  • Follow FAIR data principles to ensure transparency and accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.